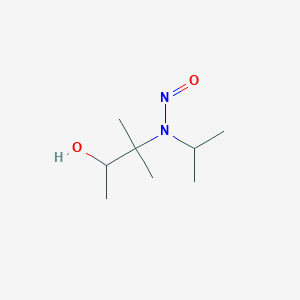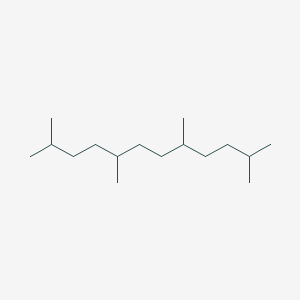
2,5,8,11-Tetramethyldodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,8,11-Tetramethyldodecane is a chemical compound with the molecular formula C16H34. It is a branched alkane, which means it consists of a chain of carbon atoms with four methyl groups attached at the 2nd, 5th, 8th, and 11th positions. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11-Tetramethyldodecane can be achieved through various organic synthesis methods. One common approach involves the alkylation of dodecane with methyl groups. This can be done using Friedel-Crafts alkylation, where dodecane is reacted with methyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of specific precursors. This process can be optimized for large-scale production by using continuous flow reactors and advanced catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2,5,8,11-Tetramethyldodecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Although it is already a saturated hydrocarbon, it can be subjected to reduction reactions to remove any impurities or to achieve specific structural modifications.
Substitution: Halogenation reactions can introduce halogen atoms (e.g., chlorine, bromine) into the molecule, resulting in halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas (H2) atmosphere.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of UV light or radical initiators.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can include 2,5,8,11-tetramethyl-2-dodecanol, 2,5,8,11-tetramethyl-2-dodecanone, or 2,5,8,11-tetramethyl-2-dodecanoic acid.
Reduction: The primary product is the purified this compound.
Substitution: Halogenated derivatives such as 2,5,8,11-tetramethyl-2-chlorododecane or 2,5,8,11-tetramethyl-2-bromododecane.
Applications De Recherche Scientifique
2,5,8,11-Tetramethyldodecane has various applications in scientific research:
Chemistry: It is used as a reference compound in the study of hydrocarbon behavior and properties. It also serves as a model compound in the development of new synthetic methodologies.
Biology: This compound can be used in studies related to lipid metabolism and the role of branched alkanes in biological systems.
Medicine: Research into its potential as a hydrophobic drug carrier or as a component in drug delivery systems is ongoing.
Industry: It is utilized in the formulation of lubricants, surfactants, and other specialty chemicals due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2,5,8,11-Tetramethyldodecane largely depends on its application. In chemical reactions, its branched structure influences its reactivity and interaction with other molecules. For example, in oxidation reactions, the presence of methyl groups can hinder or facilitate the reaction depending on the steric and electronic effects. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecane: A linear alkane with the formula C12H26, lacking the methyl branches.
2,6,10-Trimethyldodecane: Similar structure but with three methyl groups at different positions.
2,2,4,4-Tetramethylpentane: A highly branched alkane with a shorter carbon chain.
Uniqueness
2,5,8,11-Tetramethyldodecane is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. Its branched structure results in lower boiling and melting points compared to its linear counterparts, making it useful in applications requiring specific thermal properties. Additionally, the presence of multiple methyl groups can influence its reactivity and interactions in both chemical and biological systems.
Propriétés
Numéro CAS |
51324-39-1 |
|---|---|
Formule moléculaire |
C16H34 |
Poids moléculaire |
226.44 g/mol |
Nom IUPAC |
2,5,8,11-tetramethyldodecane |
InChI |
InChI=1S/C16H34/c1-13(2)7-9-15(5)11-12-16(6)10-8-14(3)4/h13-16H,7-12H2,1-6H3 |
Clé InChI |
LJIHIZPNNBUKOZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC(C)CCC(C)CCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647782.png)

![1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea](/img/structure/B14647790.png)

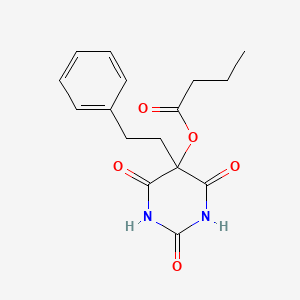
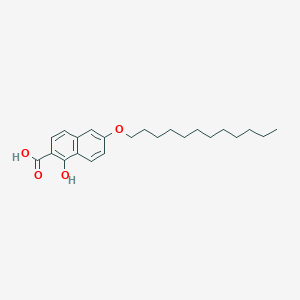
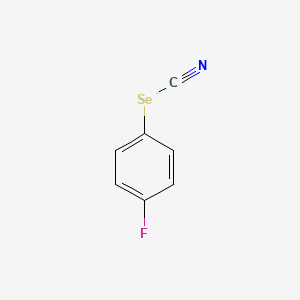
![N,N,N-Trimethyl-3-nitroimidazo[1,2-b]pyridazin-6-aminium chloride](/img/structure/B14647817.png)
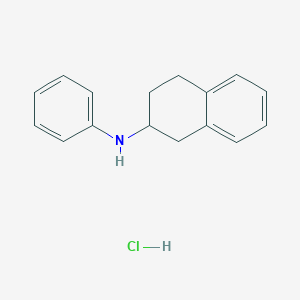
![2,4-Dichloro-6-{[(cyclohexylmethyl)amino]methyl}phenol](/img/structure/B14647824.png)



